![molecular formula C19H20N2O6S B2964621 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-71-5](/img/structure/B2964621.png)
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thieno[3,2-b]pyridine, which is a heterocyclic compound containing a fused thieno and pyridine ring. This class of compounds is known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This would provide information about the spatial arrangement of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo reactions such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. These might include spectroscopic methods to determine functional groups, and chromatographic methods to determine purity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a part of a broader class of chemicals that are often synthesized and characterized for their structural and functional properties. Research on similar compounds, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, has shown that these substances can adopt nearly planar structures and their crystal structure is stabilized by various intermolecular interactions, including C-H...O, C-H...F, and C-H...π interactions. Such studies provide insights into the potential applications of these compounds in medicinal chemistry due to their specific structural features (J. Suresh et al., 2007).
Potential Antimicrobial and Antifungal Applications
Novel derivatives of pyridine carboxamide, akin to the subject compound, have been synthesized and evaluated for their antibacterial and antifungal properties. The study of these derivatives revealed that specific compounds displayed broad-spectrum antibacterial activity comparable to that of Ampicillin and Gentamicin against tested bacteria. Moreover, certain derivatives were found to be equipotent to the reference drug Amphotericin B against Aspergillus fumigatus, indicating the potential of these compounds in antimicrobial and antifungal applications (Hend M. A. El-Sehrawi et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The trimethoxyphenyl (TMP) group, which is part of the compound’s structure, has been associated with a broad spectrum of biological activities, including the inhibition of tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is suggested that the compound may inhibit certain enzymes and proteins, triggering biochemical reactions . For instance, one compound containing the TMP group was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
It has been suggested that the compound may have antifungal activity against cryptococcus neoformans . Additionally, compounds with similar structures have been associated with a variety of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-5-21-11-6-7-28-17(11)15(22)14(19(21)24)18(23)20-10-8-12(25-2)16(27-4)13(9-10)26-3/h6-9,22H,5H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSIFDNANJJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)
![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)
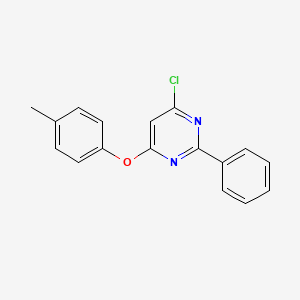
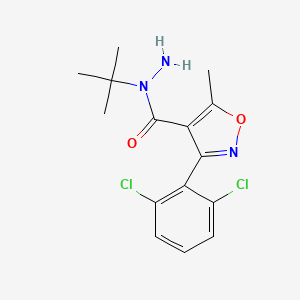
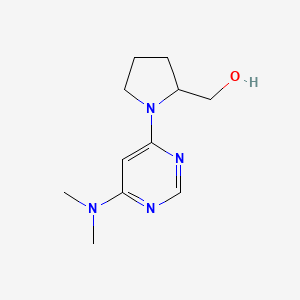

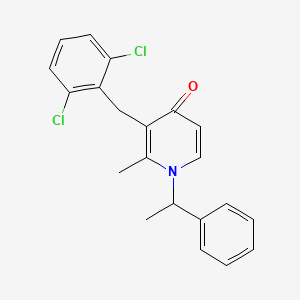
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)

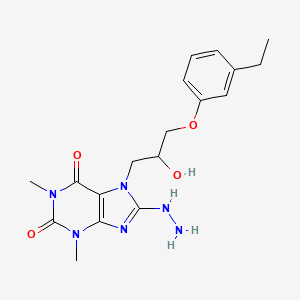
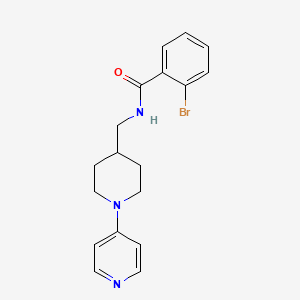
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)
